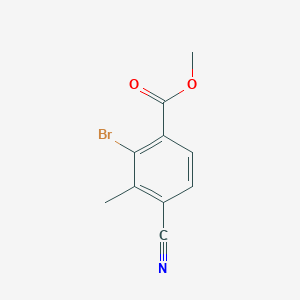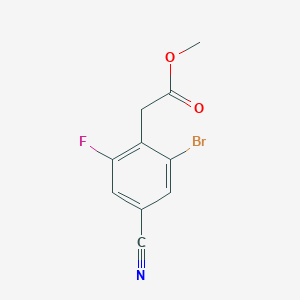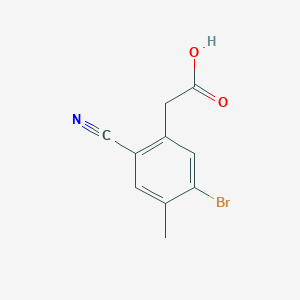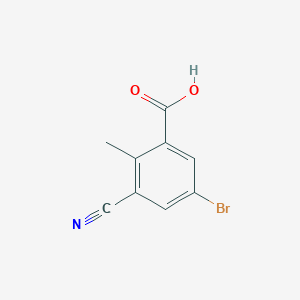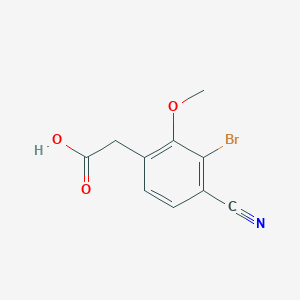
3-Bromo-4-cyano-2-methoxyphenylacetic acid
Übersicht
Beschreibung
3-Bromo-4-cyano-2-methoxyphenylacetic acid (BCMPA) is an organic compound that is used in a variety of scientific research applications. It is a member of the phenylacetic acid family, which is a group of compounds that are used as building blocks for various organic synthesis reactions. BCMPA is a versatile compound due to its unique chemical properties, which make it useful for a variety of scientific research applications.
Wirkmechanismus
The exact mechanism of action of 3-Bromo-4-cyano-2-methoxyphenylacetic acid is not fully understood, but it is thought to interact with certain proteins and enzymes in the body. It is believed that 3-Bromo-4-cyano-2-methoxyphenylacetic acid can interact with certain receptors and enzymes in the body, which can lead to a variety of biochemical and physiological effects. Additionally, 3-Bromo-4-cyano-2-methoxyphenylacetic acid has been shown to interact with certain proteins, which can lead to the inhibition of certain enzymes.
Biochemical and Physiological Effects
3-Bromo-4-cyano-2-methoxyphenylacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with certain proteins, which can lead to the inhibition of certain enzymes. Additionally, 3-Bromo-4-cyano-2-methoxyphenylacetic acid has been shown to have anti-inflammatory and analgesic effects, as well as the ability to modulate the immune system. Furthermore, 3-Bromo-4-cyano-2-methoxyphenylacetic acid has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-4-cyano-2-methoxyphenylacetic acid has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is readily available for purchase. Additionally, 3-Bromo-4-cyano-2-methoxyphenylacetic acid is a relatively stable compound, which makes it ideal for use in a variety of experiments. However, 3-Bromo-4-cyano-2-methoxyphenylacetic acid does have some limitations for use in lab experiments. For example, it can be difficult to accurately measure the concentration of 3-Bromo-4-cyano-2-methoxyphenylacetic acid in a solution, as it is a relatively small molecule and can be easily lost in the reaction mixture. Additionally, 3-Bromo-4-cyano-2-methoxyphenylacetic acid is not water soluble, so it must be dissolved in an organic solvent for use in experiments.
Zukünftige Richtungen
The future of 3-Bromo-4-cyano-2-methoxyphenylacetic acid research is promising, as it has a wide range of potential applications. 3-Bromo-4-cyano-2-methoxyphenylacetic acid could be used to develop new therapeutic treatments for various diseases, as it has been shown to have anti-inflammatory and analgesic effects. Additionally, 3-Bromo-4-cyano-2-methoxyphenylacetic acid could be used to develop new drugs that target specific receptors or enzymes. Furthermore, 3-Bromo-4-cyano-2-methoxyphenylacetic acid could be used to develop new methods of drug delivery, as it has been shown to be able to interact with certain proteins in the body. Finally, 3-Bromo-4-cyano-2-methoxyphenylacetic acid could be used to develop new methods of diagnosing and treating various diseases, as it has been shown to have neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-cyano-2-methoxyphenylacetic acid has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, as it can be used to synthesize a variety of compounds. Additionally, 3-Bromo-4-cyano-2-methoxyphenylacetic acid has been used in a variety of biochemical and physiological studies, as it can be used to study the effects of certain molecules on cells. Furthermore, 3-Bromo-4-cyano-2-methoxyphenylacetic acid has been used in the study of enzyme inhibition, as it can be used to study the inhibition of certain enzymes.
Eigenschaften
IUPAC Name |
2-(3-bromo-4-cyano-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10-6(4-8(13)14)2-3-7(5-12)9(10)11/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCODJFWOJSEFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyano-2-methoxyphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



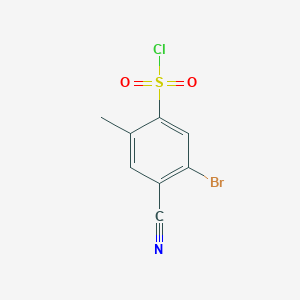
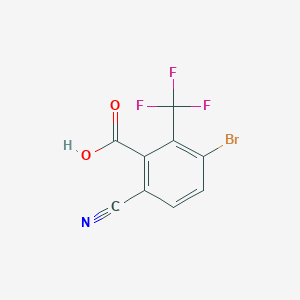
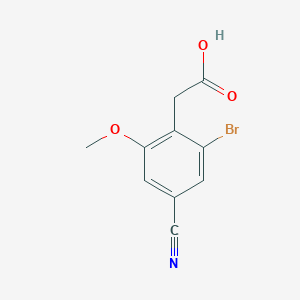
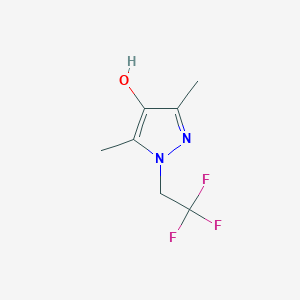
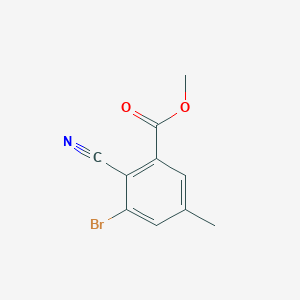
![N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1414101.png)

